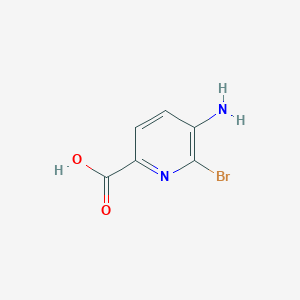

5-Amino-6-bromopyridine-2-carboxylic acid

Description

BenchChem offers high-quality 5-Amino-6-bromopyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-bromopyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-bromopyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCCTGRKKBYYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601264394 | |

| Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402672-55-2 | |

| Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1402672-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridinecarboxylic acid, 5-amino-6-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601264394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Amino-6-bromopyridine-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Amino-6-bromopyridine-2-carboxylic acid (CAS 1402672-55-2) is a specialized heterocyclic building block with significant potential in medicinal chemistry and materials science. Its trifunctional nature, featuring an amino group, a bromine atom, and a carboxylic acid on a pyridine scaffold, offers a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, a proposed synthetic pathway based on established chemical principles, and an in-depth analysis of its expected reactivity. The potential applications of this molecule in drug discovery are also explored, with a focus on its utility in constructing novel therapeutic agents. This document is intended to serve as a foundational resource for researchers looking to incorporate this promising intermediate into their synthetic programs.

Introduction: The Strategic Value of Polysubstituted Pyridines

The pyridine ring is a ubiquitous motif in pharmaceuticals, agrochemicals, and functional materials, owing to its unique electronic properties and ability to engage in hydrogen bonding.[1][2] Functionalized pyridines are key components in a multitude of FDA-approved drugs, where they often serve as bioisosteres for phenyl rings, enhancing solubility and metabolic stability.[1][3] The strategic placement of multiple functional groups on the pyridine core, as seen in 5-Amino-6-bromopyridine-2-carboxylic acid, provides chemists with a powerful tool for molecular design and optimization. The amino group can act as a nucleophile or a directing group, the bromine atom is an excellent handle for cross-coupling reactions, and the carboxylic acid provides a site for amide bond formation or other derivatizations. This trifecta of reactivity makes this compound a highly valuable, albeit currently niche, building block for the synthesis of novel compounds with potential therapeutic applications.[2][4]

Physicochemical and Spectroscopic Properties

Due to the limited availability of public data for 5-Amino-6-bromopyridine-2-carboxylic acid, the following table includes both known information and predicted properties based on the analysis of similar structures.

| Property | Value | Source |

| CAS Number | 1402672-55-2 | - |

| Molecular Formula | C₆H₅BrN₂O₂ | - |

| Molecular Weight | 217.02 g/mol | - |

| Appearance | Expected to be a solid | Analogy |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Analogy |

| pKa (most acidic) | ~3-4 (for the carboxylic acid) | Analogy |

| pKa (most basic) | ~2-3 (for the amino group) | Analogy |

Spectroscopic Characterization (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, as well as exchangeable protons for the amino and carboxylic acid groups. The chemical shifts will be influenced by the electronic effects of all three substituents.

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the carbon atoms of the pyridine ring. The carbons attached to the bromine, nitrogen, and carboxylic acid groups will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the carboxylic acid (around 1700 cm⁻¹), and the broad O-H stretching of the carboxylic acid (around 2500-3300 cm⁻¹).[5][6]

Proposed Synthetic Pathway

Step 1: Bromination of 2-Amino-6-methylpyridine

The first step involves the regioselective bromination of 2-amino-6-methylpyridine. The amino group is a strong activating group and directs electrophilic substitution to the positions ortho and para to it. In this case, the 5-position is electronically favored for bromination.

-

Protocol: To a solution of 2-amino-6-methylpyridine in a suitable solvent such as acetic acid or a chlorinated solvent, a brominating agent like N-bromosuccinimide (NBS) or bromine is added portion-wise at a controlled temperature. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the product, 2-amino-5-bromo-6-methylpyridine, is isolated and purified.[7]

Step 2: Oxidation of the Methyl Group to a Carboxylic Acid

The subsequent step is the oxidation of the methyl group at the 2-position to a carboxylic acid. This is a common transformation for methylpyridines.

-

Protocol: The 2-amino-5-bromo-6-methylpyridine is treated with a strong oxidizing agent such as potassium permanganate (KMnO₄) in an aqueous solution, often under heating.[8] The reaction mixture is then worked up to isolate the desired 5-amino-6-bromopyridine-2-carboxylic acid. This step can be challenging due to the potential for over-oxidation or side reactions, and optimization of reaction conditions would be critical.

Step 3: Alternative Route: Sandmeyer Reaction and Carboxylation

An alternative approach could involve a Sandmeyer-type reaction on a suitable aminopyridine precursor to introduce the bromine and carboxylic acid functionalities. For instance, starting from 2,6-diaminopyridine, one could envision a selective diazotization and bromination of one amino group, followed by diazotization and cyanation of the other, and subsequent hydrolysis of the nitrile to the carboxylic acid. However, controlling the regioselectivity of these transformations would be a significant challenge.

Caption: Proposed two-step synthesis of the target compound.

Reactivity and Synthetic Utility

The synthetic versatility of 5-Amino-6-bromopyridine-2-carboxylic acid stems from the distinct reactivity of its three functional groups.

4.1. The Amino Group

The amino group at the 5-position is a nucleophilic center and can undergo a variety of reactions, including:

-

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form the corresponding amides and sulfonamides. This is a common strategy in drug discovery to modulate the physicochemical properties of a molecule.

-

Diazotization: The amino group can be converted to a diazonium salt, which can then be displaced by a wide range of nucleophiles in Sandmeyer or related reactions to introduce functionalities such as halogens, cyano, or hydroxyl groups.[9]

-

Directed Ortho-Metalation: The amino group can direct lithiation to the adjacent 6-position, although the presence of the bromine atom at this position makes this less relevant for further functionalization at this site.

4.2. The Bromo Group

The bromine atom at the 6-position is a key functional group for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.[10]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl or heteroaryl-aryl structures. This is one of the most widely used reactions in medicinal chemistry for lead optimization.[11]

-

Mizoroki-Heck Coupling: Reaction with alkenes to introduce vinyl groups.[12][13]

-

Buchwald-Hartwig Amination: Reaction with amines to form substituted aminopyridines.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Carbonylative Couplings: Introduction of a carbonyl group by reacting with carbon monoxide and a suitable nucleophile.[14]

4.3. The Carboxylic Acid Group

The carboxylic acid at the 2-position is a versatile handle for various transformations:

-

Amide Bond Formation: Coupling with amines, facilitated by standard coupling reagents (e.g., HATU, HOBt/EDC), to generate a diverse library of amides. This is a cornerstone of medicinal chemistry.

-

Esterification: Conversion to esters by reaction with alcohols under acidic conditions or using esterification agents.

-

Reduction: Reduction to the corresponding primary alcohol using reducing agents like lithium aluminum hydride or borane.

-

Curtius or Hofmann Rearrangement: Conversion to an amino group, although this would lead to a diaminopyridine derivative.

Caption: Potential reaction pathways for the functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in 5-Amino-6-bromopyridine-2-carboxylic acid are of significant interest in the development of new therapeutic agents. The ability to selectively functionalize each of the three positions allows for the rapid generation of focused compound libraries for structure-activity relationship (SAR) studies.

-

Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core that binds to the hinge region of the kinase. The aminopyridine moiety can act as a hydrogen bond donor and acceptor, while the other positions can be elaborated to occupy adjacent hydrophobic pockets.

-

Precursor for Novel Heterocyclic Systems: The versatile functional groups can be used to construct more complex, fused heterocyclic systems through intramolecular cyclization reactions.

-

Fragment-Based Drug Discovery: This molecule can serve as a starting point in fragment-based screening campaigns, with subsequent fragment growing or linking strategies employed to develop more potent leads.

Conclusion

5-Amino-6-bromopyridine-2-carboxylic acid represents a promising yet underexplored building block for synthetic and medicinal chemistry. While direct experimental data remains scarce, a thorough analysis of the reactivity of its constituent functional groups, based on established chemical principles, reveals its significant potential. The proposed synthetic pathway offers a viable route to access this compound, and the discussion of its reactivity provides a roadmap for its utilization in the synthesis of novel and complex molecules. As the demand for new chemical entities in drug discovery continues to grow, the strategic application of such polysubstituted heterocyclic intermediates will be crucial for the development of the next generation of therapeutics.

References

-

Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Aminopyridines. (2006). EPA. Retrieved February 15, 2026, from [Link]

-

C-H Functionalization of Pyridines. (2023). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. Retrieved February 15, 2026, from [Link]

-

Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. (2016). Journal of the American Chemical Society - ACS Publications. Retrieved February 15, 2026, from [Link]

-

C–H functionalization of pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-amino-6-bromopyridine. (n.d.). Dissertation. Retrieved February 15, 2026, from [Link]

-

Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. (n.d.). Crystal Growth & Design. Retrieved February 15, 2026, from [Link]

- Method for synthesizing 2-amino-6-bromopyridine. (n.d.). Google Patents.

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). Langmuir - ACS Publications. Retrieved February 15, 2026, from [Link]

- Synthesis method of 2,5-dibromopyridine. (n.d.). Google Patents.

-

3-Aminopyridine: A Comprehensive Overview. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 15, 2026, from [Link]

- Preparation method of 2-amino-5-methyl-6-bromopyridine. (n.d.). Google Patents.

-

A convenient and scalable process for preparation of 2,5-dibromopyridine. (2021). Heterocyclic Letters. Retrieved February 15, 2026, from [Link]

- Synthesis method of 2, 5-dibromopyridine. (n.d.). Google Patents.

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. (2020). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

Synthesis, Spectroscopic Characterization, and In Vitro Antimicrobial Studies of Pyridine-2-Carboxylic Acid N′-(4-Chloro-Benzoyl)-Hydrazide and Its Co(II), Ni(II), and Cu(II) Complexes. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

-

Synthesis of pyridine-2-carboxylic acid. (n.d.). PrepChem.com. Retrieved February 15, 2026, from [Link]

- The synthetic method of 2-pyridine carboxylic acid. (n.d.). Google Patents.

- Process for the preparation of pyridine-2,3-dicarboxylic acid. (n.d.). Google Patents.

-

Medicinal Uses of Pyridine Derivatives. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

-

2-Aminopyridine. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Retrieved February 15, 2026, from [Link]

-

Carbonylative cross-coupling reaction of 2-bromopyridine with.... (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Preparation method of 2-amino-5-bromopyridine. (n.d.). Eureka | Patsnap. Retrieved February 15, 2026, from [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

-

Aqueous infrared studies of the pyridine carboxylic acids. (n.d.). The Journal of Physical Chemistry. Retrieved February 15, 2026, from [Link]

-

Synthesis of 2-Amino-5-bromopyridine. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. (n.d.). CrystEngComm (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing). Retrieved February 15, 2026, from [Link]

-

2,3-diaminopyridine. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). RSC Publishing. Retrieved February 15, 2026, from [Link]

- Preparation method of amino pyridine bromide compound. (n.d.). Google Patents.

Sources

- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Synthesis of 2-amino-6-bromopyridine - Master's thesis - Dissertation [dissertationtopic.net]

- 9. heteroletters.org [heteroletters.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 13. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

Strategic Sourcing and Quality Validation: 6-Bromo-5-aminopyridine-2-carboxylic Acid

This guide details the sourcing, synthesis, and quality validation of 6-bromo-5-aminopyridine-2-carboxylic acid (also known as 6-bromo-5-aminopicolinic acid).

Executive Summary & Chemical Profile[1]

6-Bromo-5-aminopyridine-2-carboxylic acid is a critical heteroaromatic building block, primarily utilized in the development of SHP2 inhibitors, kinase modulators, and bicyclic scaffolds (e.g., imidazopyridines). Its substitution pattern—combining an activating amino group, a reactive handle (bromide), and a directing carboxylate—makes it highly versatile but challenging to source in bulk due to regiochemical complexities during synthesis.

Chemical Identity

| Property | Specification |

| Chemical Name | 6-Bromo-5-aminopyridine-2-carboxylic acid |

| Synonyms | 6-Bromo-5-aminopicolinic acid; 5-Amino-6-bromo-2-pyridinecarboxylic acid |

| CAS Number | 1221629-04-4 (Acid); 797060-52-7 (Methyl Ester) |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| Key Functionality | Orthogonal reactivity: Amine (nucleophile), Bromide (cross-coupling), Acid (amide coupling) |

Supply Chain Analysis: Market Availability

The commercial availability of this specific regioisomer is classified as "Tier 2: Made-to-Order / Limited Stock." Unlike its precursors (5-aminopicolinic acid), the 6-bromo derivative is rarely maintained in multi-kilogram inventory by major catalog vendors.

Supplier Landscape

| Vendor Category | Representative Companies | Availability Status | Lead Time | Purity Risk |

| Catalog Suppliers | Synchem, Chem-Impex, Apollo Scientific | Inquiry Only / Small Scale (mg to g) | 2–6 Weeks | Low (CoA provided) |

| Bulk/CROs | WuXi AppTec, Enamine, Pharmablock | Custom Synthesis (kg scale) | 8–12 Weeks | Low (Full analytics) |

| Aggregators | MolPort, eMolecules | Variable (Often drop-shipped) | Variable | High (Batch variability) |

Procurement Strategy: The "Ester Proxy"

Recommendation: Instead of searching for the free acid (which is zwitterionic and difficult to purify/ship), prioritize sourcing the Methyl Ester (CAS 797060-52-7) .

-

Availability: Higher frequency of stock.

-

Stability: Esters are more shelf-stable than amino-acid zwitterions.

-

Conversion: Simple hydrolysis (LiOH/THF/H₂O) yields the target acid quantitatively.

Technical Synthesis (The "Make" Strategy)

If commercial stock is unavailable or lead times are prohibitive, in-house synthesis is a viable option. The primary challenge is controlling regioselectivity during bromination.

Route A: Direct Bromination of 5-Aminopicolinic Acid

This is the most direct route but requires strict temperature control to favor the 6-position (ortho to amine, alpha to nitrogen) over the 4-position.

Protocol:

-

Starting Material: 5-Aminopyridine-2-carboxylic acid (CAS 24242-20-4).

-

Reagents: N-Bromosuccinimide (NBS), Acetonitrile (ACN) or DMF.

-

Conditions: 0°C to Room Temperature.

-

Mechanism: The amino group strongly activates the ortho positions (4 and 6). The ring nitrogen deactivates position 6 (alpha), but the directing effect of the amine often dominates.

-

Purification: The product often precipitates or requires reverse-phase chromatography to separate regioisomers.

Route B: The "Ester-First" Approach (Recommended)

Synthesizing the ester improves solubility and allows for easier chromatographic separation of isomers.

Step-by-Step Methodology:

-

Esterification: Convert 5-aminopicolinic acid to Methyl 5-aminopicolinate (SOCl₂, MeOH, Reflux).

-

Bromination: Treat the ester with NBS (1.05 eq) in DMF at 0°C.

-

Why: The ester group is electron-withdrawing, further deactivating the ring, but the amino group remains the primary director.

-

-

Hydrolysis: Saponify the isolated methyl 6-bromo-5-aminopicolinate using LiOH (2 eq) in THF/H₂O (1:1) at RT for 2 hours.

-

Workup: Acidify to pH 4-5 with 1N HCl to precipitate the zwitterionic product.

Synthesis Workflow Diagram

The following diagram illustrates the decision logic and synthesis pathway.

Caption: Strategic sourcing and synthesis decision tree for 6-bromo-5-aminopyridine-2-carboxylic acid.

Quality Assurance & Validation

When sourcing this material, "Certificate of Analysis" (CoA) verification is insufficient due to the high risk of regioisomers (4-bromo vs. 6-bromo).

Critical QC Protocols

-

¹H-NMR Verification:

-

6-Bromo isomer (Target): Look for two singlet protons (or weakly coupled doublets if long-range coupling exists). The proton at C3 (ortho to COOH) will be chemically distinct from C4.

-

4-Bromo isomer (Impurity): The protons at C3 and C6 will show different shifts. The C6 proton (adjacent to N) is typically very deshielded (>8.0 ppm).

-

Self-Validation: If the spectrum shows a proton signal >8.2 ppm (characteristic of H-6 alpha to Nitrogen), you likely have the 4-bromo isomer or unreacted starting material. The target 6-bromo compound lacks an H-6 proton.

-

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile Gradient.

-

Detection: 254 nm.

-

Note: The acid is polar; ensure sufficient retention time to separate it from inorganic salts.

-

References

-

Synchem . Product Catalog: 6-Amino-5-bromopyridine-2-carboxylic acid. Retrieved from

-

ChemicalBook . Synthesis and Suppliers of Aminopicolinic Acid Derivatives. Retrieved from

-

National Institutes of Health (NIH) . PubChem Compound Summary: 6-Amino-5-bromopicolinic acid. Retrieved from

-

Google Patents . Preparation of substituted aminopyridines (CN109748864A). Retrieved from

-

Fisher Scientific . Thermo Scientific Chemicals: 6-Bromopyridine-2-carboxylic acid (Precursor). Retrieved from

Molecular weight and formula of 5-amino-6-bromopicolinic acid

This is an in-depth technical guide on 5-Amino-6-bromopicolinic acid , structured for researchers and drug development professionals.

Molecular Architecture, Synthesis, and Applications in Drug Discovery[1]

Executive Summary

5-Amino-6-bromopicolinic acid (CAS: 1402672-55-2) is a highly specialized pyridine building block characterized by a unique substitution pattern: an amino group at position 5, a bromine atom at position 6, and a carboxylic acid moiety at position 2. This trisubstituted scaffold serves as a critical intermediate in the synthesis of next-generation herbicides (e.g., arylpicolinates) and kinase inhibitors. Its amphoteric nature and orthogonal reactivity—combining an electrophilic carbon (C-Br), a nucleophilic amine (C-NH₂), and a modifiable acid (C-COOH)—make it a versatile linchpin for diversity-oriented synthesis (DOS).

Chemical Identity & Physical Profile[2][3][4][5][6][7][8]

The precise identification of this isomer is critical, as positional isomers (e.g., 3-amino-6-bromo or 4-amino-6-bromo) exhibit vastly different reactivities.

| Property | Specification |

| IUPAC Name | 5-Amino-6-bromopyridine-2-carboxylic acid |

| Common Name | 5-Amino-6-bromopicolinic acid |

| CAS Registry Number | 1402672-55-2 |

| Molecular Formula | C₆H₅BrN₂O₂ |

| Molecular Weight | 217.02 g/mol |

| SMILES | NC1=C(Br)N=C(C(=O)O)C=C1 |

| Appearance | Off-white to beige crystalline powder |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in dilute alkali |

| pKa (Predicted) | ~2.5 (COOH), ~3.5 (Pyridine N/NH₂ conjugate acid) |

Structural Analysis & Reactivity Logic

The molecule's utility stems from its electronic environment, which dictates its chemoselectivity in synthetic workflows.

-

Position 2 (COOH): Electron-withdrawing group (EWG). Deactivates the ring but serves as a handle for esterification or amide coupling.

-

Position 5 (NH₂): Strong electron-donating group (EDG). Activates the ring for electrophilic substitution and directs reactivity to the ortho positions (4 and 6).

-

Position 6 (Br): Located ortho to the amine and alpha to the pyridine nitrogen. This position is primed for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) due to the inductive effect of the adjacent nitrogen, which facilitates oxidative addition.

Reactivity Heatmap

-

Nucleophilic Attack: High at C-6 (displacement of Br, though difficult without catalysis).

-

Electrophilic Substitution: High at C-4 (directed by C-5 NH₂).

-

Metalation: C-6 Br is the primary site for Pd-catalyzed functionalization.

Synthesis & Manufacturing Protocols

While specific industrial patents for this exact isomer are proprietary, the most chemically robust route derives from the bromination of 5-aminopicolinic acid. The amino group directs the electrophile (Br⁺) to the ortho positions. Since position 2 is blocked by the carboxyl group, and position 6 is activated by both the amino group (ortho) and the pyridine nitrogen (alpha), bromination occurs selectively at C-6.

Protocol: Bromination of 5-Aminopicolinic Acid

Objective: Selective introduction of bromine at C-6.

Reagents:

-

Substrate: 5-Aminopicolinic acid (CAS 24242-19-1)

-

Brominating Agent: N-Bromosuccinimide (NBS) or Br₂[1]

-

Solvent: Acetonitrile (MeCN) or DMF

-

Temperature: 0°C to Room Temperature

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with 5-aminopicolinic acid (1.0 eq) and DMF (10 volumes). Stir until fully dissolved.

-

Bromination: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes to control the exotherm.

-

Expert Note: Slow addition prevents over-bromination at position 4.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via HPLC or LC-MS (Target Mass: 217/219 m/z).

-

Quenching: Pour the reaction mixture into ice-cold water (20 volumes). The product typically precipitates due to low solubility in neutral aqueous media.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum at 45°C.

-

Purification: Recrystallize from Ethanol/Water if necessary to remove succinimide byproducts.

Figure 1: Synthetic pathway for the selective bromination of 5-aminopicolinic acid using NBS.

Applications in Drug & Agrochemical Design[4]

This scaffold is a "privileged structure" in medicinal chemistry, particularly for designing kinase inhibitors and auxin-mimic herbicides.

Scaffold for Kinase Inhibitors

The 5-amino-6-bromo motif allows for the construction of bicyclic systems. For example, cyclization between the C-5 amine and C-6 bromine (via palladium catalysis or condensation with aldehydes) can yield imidizo[4,5-b]pyridines or oxazolo[4,5-b]pyridines , which are common cores in ATP-competitive kinase inhibitors.

Agrochemical Intermediates

Picolinic acid derivatives (e.g., Clopyralid, Aminopyralid) are potent auxinic herbicides. The introduction of bromine at position 6 modifies the lipophilicity and metabolic stability of the herbicide, potentially altering its spectrum of weed control. The 5-amino group serves as a handle for further derivatization to tune solubility and uptake.

Derivatization Workflow (Graphviz)

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the C-6 Br and C-2 COOH sites.

Safety & Handling (MSDS Highlights)

As a halogenated pyridine derivative, standard safety protocols must be rigorously followed.

-

GHS Classification:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood.[1] Avoid dust formation.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination).

References

-

PubChem Compound Summary. "5-Amino-6-bromopicolinic acid (CAS 1402672-55-2)." National Center for Biotechnology Information. Accessed February 2026.

-

BLD Pharm. "Product Datasheet: 5-Amino-6-bromopicolinic acid." BLD Pharm Catalog.

- Spivey, A. C., & Arseniyadis, S. (2010). "Pyridine derivatives in drug discovery." Topics in Heterocyclic Chemistry. (General reference for aminopyridine reactivity).

- Dow AgroSciences. "Picolinic acid derivatives as herbicides." U.S.

Sources

Technical Guide: Comparative Analysis of Amino-Bromo-Picolinic Acid Isomers

This technical guide details the structural, synthetic, and functional distinctions between two critical pyridine isomers: 5-amino-6-bromo-2-picolinic acid and 3-amino-6-bromo-2-picolinic acid .

Executive Summary

In fragment-based drug discovery (FBDD) and scaffold hopping, the positioning of amino and bromo substituents on the picolinic acid core dictates synthetic utility and pharmacological potential.

-

3-Amino-6-bromo-2-picolinic acid is defined by an ortho-amino-acid motif, facilitating intramolecular hydrogen bonding and metal chelation. It serves as a precursor to pyrido[3,2-d]pyrimidines .

-

5-Amino-6-bromo-2-picolinic acid is defined by an ortho-amino-halogen motif. It is a "linear" scaffold where the amino group is para to the carboxylate, making it a prime precursor for imidazo[4,5-b]pyridines and extended linker systems (e.g., PROTACs).

Part 1: Structural & Electronic Characterization

Electronic Topography & Chelation

The fundamental difference lies in the proximity of the amino group to the carboxylic acid and the bromine atom.

| Feature | 3-Amino Isomer | 5-Amino Isomer |

| IUPAC Name | 3-amino-6-bromopyridine-2-carboxylic acid | 5-amino-6-bromopyridine-2-carboxylic acid |

| CAS Number | 1052708-46-9 | 1214356-69-6 (Est.) / Derived from 126325-53-9 |

| Amino Motif | Ortho to COOH (Anthranilic-like) | Ortho to Br (o-Haloaniline-like) |

| H-Bonding | Strong Intramolecular (NH | Intermolecular (Solvent exposed) |

| Metal Binding | Tridentate potential (N, NH2, COOH) | Bidentate (N, COOH) |

| Electronic Effect | NH2 activates C2, C4, C6. | NH2 activates C2, C4, C6 (Stronger push to COOH) |

Structural Visualization

The following diagram illustrates the steric and electronic vectors. Note the "Chelation Pocket" in the 3-amino isomer versus the "Cyclization Handle" in the 5-amino isomer.

Caption: Structural logic showing the H-bond lock in the 3-amino isomer vs. the imidazopyridine cyclization vector in the 5-amino isomer.

Part 2: Synthetic Accessibility & Pathways

Synthesis of 3-Amino-6-bromopicolinic Acid

This isomer is typically accessed via the bromination of 3-aminopicolinic acid . The amino group at C3 strongly activates the C6 position (para-directing), making regioselectivity high.

-

Reagent: N-Bromosuccinimide (NBS) or Br2/AcOH.

-

Mechanism: Electrophilic Aromatic Substitution (EAS).

-

Key Challenge: Avoiding over-bromination at C4.

Synthesis of 5-Amino-6-bromopicolinic Acid

Direct nitration of 6-bromopicolinic acid is difficult due to conflicting directing groups. The preferred route involves oxidation of a methyl precursor .

-

Starting Material: 3-Amino-2-bromo-6-methylpyridine (CAS 126325-53-9).

-

Renumbering Logic: The methyl is at C6. Upon oxidation to COOH, priority rules change: C6-Me becomes C2-COOH. The C2-Br becomes C6-Br. The C3-NH2 becomes C5-NH2.

-

Reagent: KMnO4 (aqueous pyridine) or SeO2.

-

Key Challenge: Preventing oxidation of the amino group (protection with Acetyl/Boc may be required).

Caption: Divergent synthetic lineages. Route A utilizes electronic activation; Route B utilizes side-chain functionalization.

Part 3: Reactivity Profiles & Applications

The "Ortho-Effect" Divergence

The position of the amino group dictates the type of heterocycle that can be formed.

Case A: 3-Amino Isomer (Pyridopyrimidines)

Because the amine is adjacent to the carboxylic acid (or ester), it reacts with formamide, urea, or isocyanates to form pyrido[3,2-d]pyrimidines .

-

Mechanism: Condensation of NH2 and COOH/COOR with a C1 synthon.

-

Drug Class: Kinase inhibitors (e.g., PI3K, mTOR).

Case B: 5-Amino Isomer (Imidazopyridines)

Because the amine is adjacent to the bromine, it reacts via metal-catalyzed cyclization or nucleophilic substitution to form imidazo[4,5-b]pyridines .

-

Mechanism: Palladium-catalyzed C-N bond formation (Buchwald-Hartwig type) or copper-catalyzed cyclization with amidines/aldehydes.

-

Drug Class: GPCR modulators, Anti-infectives.

Cross-Coupling Selectivity

Both isomers possess a C6-Bromine, but the electronic environment differs.

-

3-Amino-6-Bromo: The C6-Br is para to the electron-donating NH2. This pushes electron density toward the C-Br bond, potentially deactivating it slightly for oxidative addition (Pd0 -> PdII) compared to a naked pyridine, but the ring nitrogen still activates it.

-

5-Amino-6-Bromo: The C6-Br is ortho to the electron-donating NH2. This creates steric hindrance for bulky phosphine ligands but also allows for directed metalation or specific chelation-assisted catalysis.

Part 4: Experimental Protocols

Protocol: Regioselective Bromination (Synthesis of 3-Amino Isomer)

Objective: Synthesis of 3-amino-6-bromopicolinic acid from 3-aminopicolinic acid.

-

Preparation: Dissolve 3-aminopicolinic acid (1.0 eq) in DMF (0.5 M concentration).

-

Bromination: Cool to 0°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes.

-

Note: Slow addition prevents poly-bromination.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by LC-MS (Target M+H: ~217/219).

-

Workup: Pour into ice water. The product often precipitates due to the zwitterionic nature.

-

Purification: Filter the solid. If no precipitate, extract with EtOAc (pH adjusted to ~4-5). Recrystallize from EtOH/Water.[4]

Protocol: Suzuki-Miyaura Coupling (General for C6-Br)

Objective: Functionalization of the C6 position (applicable to both isomers, but 5-amino requires care with catalyst selection due to ortho-NH2 coordination).

-

Reagents: Bromo-picolinic acid derivative (1.0 eq), Boronic Acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

-

Solvent: 1,4-Dioxane/Water (4:1).

-

Condition: Degas with Argon for 10 min. Heat to 90°C for 12 hours.

-

Note for 5-Amino Isomer: The free NH2 ortho to Br may poison the catalyst. If yields are low, use the N-acetyl protected version or switch to a precatalyst like XPhos Pd G3 which is robust against amine coordination.

References

-

PubChem. 3-Amino-6-bromopicolinic acid (CID 45480452).[5] National Library of Medicine.[5] [Link][5]

-

Heterocyclic Letters. Convenient and Scalable Process for Preparation of 2,5-Dibromopyridine (Discusses bromination of aminopyridines). [Link] (Contextual Reference for reactivity)

-

Journal of Organic Chemistry. Nucleophilicities of Amino Acids and Peptides (Reactivity of amino groups). [Link]

Sources

- 1. 3-Aminopicolinic acid | C6H6N2O2 | CID 73836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. amerigoscientific.com [amerigoscientific.com]

- 3. 3-Amino-6-bromopicolinic acid [acrospharmatech.com]

- 4. irl.umsl.edu [irl.umsl.edu]

- 5. 3-Amino-6-bromopicolinic acid | C6H5BrN2O2 | CID 45480452 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling & Handling of 5-Amino-6-Bromopicolinic Acid

Topic: Solubility of 5-amino-6-bromopicolinic acid in DMSO and methanol Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

5-Amino-6-bromopicolinic acid (CAS: 1402672-55-2) is a functionalized pyridine derivative widely used as a scaffold in medicinal chemistry and agrochemical synthesis.[1][2] Its structural features—a carboxylic acid at C2, an amine at C5, and a bromine at C6—impart a zwitterionic character that significantly influences its solubility profile.[1]

This guide provides a technical analysis of its solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . While quantitative literature data for this specific isomer is sparse, structural analogs and physicochemical principles dictate that DMSO is the superior solvent for high-concentration stock solutions , whereas Methanol serves as a viable protic alternative for specific reaction pathways, often requiring thermal activation.

Physicochemical Profile & Solubility Mechanics

Understanding the solubility requires analyzing the competition between the crystal lattice energy and solute-solvent interactions.

| Property | Value (Estimated/Analogous) | Impact on Solubility |

| Molecular Weight | 216.03 g/mol | Moderate MW facilitates dissolution, but functional density is high.[1] |

| pKa (Acid) | ~2.5 – 3.5 | Ionized at neutral pH; promotes strong intermolecular H-bonding (lattice stability).[1] |

| pKa (Base) | ~3.0 – 4.0 (Pyridine N) | Reduced basicity due to electron-withdrawing Br and COOH groups.[1] |

| LogP | ~1.2 – 1.6 | Moderately lipophilic, but polar groups dominate solvation behavior.[1] |

| Physical State | Crystalline Solid | High melting point (often >180°C dec.) indicates strong lattice energy.[1] |

Solvation Mechanisms

-

DMSO (Polar Aprotic): Acts as a strong Hydrogen Bond Acceptor (HBA). It effectively disrupts the intermolecular hydrogen bond network of the picolinic acid zwitterions, stabilizing the acidic proton and the amine group via dipole-dipole interactions.[1]

-

Methanol (Polar Protic): Acts as both HBA and Hydrogen Bond Donor (HBD). While it can solvate the ionic species, its lower dielectric constant (ε=33) compared to DMSO (ε=47) makes it less effective at breaking the strong crystal lattice of the zwitterionic form without thermal input.

Solubility Assessment: DMSO vs. Methanol

A. Dimethyl Sulfoxide (DMSO)

-

Solubility Rating: High (Primary Choice for Stock Solutions)[1]

-

Technical Insight: DMSO is the standard vehicle for biological assays (HTS, MIC) using this compound.[1] The sulfoxide oxygen effectively solvates the amine protons, while the methyl groups provide a hydrophobic pocket for the brominated pyridine ring.

-

Protocol:

-

Weigh the target mass.[1]

-

Add DMSO dropwise with vortexing.

-

Solution usually clears rapidly at room temperature (RT).

-

B. Methanol (MeOH)

-

Solubility Rating: Moderate (Temperature Dependent)[1]

-

Expected Range: 5 – 25 mg/mL (at 25°C).

-

Technical Insight: Solubility in methanol is often kinetically slow due to the zwitterionic lattice.

-

Optimization:

Visualizing the Solubility Workflow

The following diagram outlines the decision logic for solvent selection and preparation based on the intended application.

Caption: Decision matrix for solubilizing 5-amino-6-bromopicolinic acid based on downstream application requirements.

Experimental Protocols

Since batch-to-batch purity affects solubility, use this Self-Validating Saturation Protocol to determine the exact limit for your specific lot.

Protocol 1: Kinetic Solubility Determination (Shake-Flask Method)

Objective: Determine the maximum solubility in DMSO or MeOH at Room Temperature (RT).

-

Preparation: Weigh 10 mg of 5-amino-6-bromopicolinic acid into a 1.5 mL HPLC vial (amber glass recommended).

-

Solvent Addition: Add 100 µL of solvent (DMSO or MeOH).

-

Agitation: Vortex for 60 seconds, then sonicate for 5 minutes.

-

Observation:

-

Calculation:

-

Validation: Centrifuge at 10,000 rpm for 5 minutes. If a pellet forms, the solution was supersaturated; use the supernatant concentration as the true limit.

Protocol 2: Preparation of 50 mM Stock in DMSO

Target: 1 mL of 50 mM solution. MW: 216.03 g/mol .[1]

-

Weigh 10.8 mg of 5-amino-6-bromopicolinic acid.

-

Add 500 µL of anhydrous DMSO.

-

Vortex vigorously until dissolved (solution should be yellow/orange).

-

Add DMSO to bring the final volume to 1.0 mL .

-

Storage: Aliquot into small volumes (e.g., 100 µL) to avoid freeze-thaw cycles. Store at -20°C.

Handling, Stability & Degradation Risks[1]

-

Photostability (Critical): Brominated pyridines are susceptible to photodehalogenation (loss of Br) upon exposure to UV/visible light.[1]

-

Action: Always use amber glassware or wrap vessels in aluminum foil during dissolution and storage.

-

-

Hygroscopicity: The zwitterionic acid can absorb atmospheric moisture, altering the weighed mass.[1]

-

Action: Store the solid desicated at 4°C. Equilibrate to RT before opening.

-

-

Chemical Stability in Solution:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53485747, 6-Amino-5-bromopicolinic acid. Retrieved from [Link] (Note: Isomer analog used for physicochemical property estimation).

- Reichardt, C. (2003).Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation mechanisms of zwitterions in dipolar aprotic solvents).

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-amino-6-bromopicolinic acid

Introduction: A Versatile Scaffold for Drug Discovery

5-amino-6-bromopicolinic acid is a key heterocyclic building block in medicinal chemistry and drug development. The presence of three distinct functional groups—a carboxylic acid, an amino group, and a bromine atom—on a pyridine ring offers a rich platform for molecular diversification. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for elaborating such structures, enabling the formation of carbon-carbon bonds to introduce a wide array of aryl and heteroaryl substituents at the 6-position. This transformation paves the way for the synthesis of novel compounds with potential therapeutic applications.

This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful Suzuki-Miyaura coupling of 5-amino-6-bromopicolinic acid. We will delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, while also addressing the unique challenges posed by this trifunctional substrate.

Challenges in the Suzuki-Miyaura Coupling of 5-amino-6-bromopicolinic acid

The successful execution of the Suzuki-Miyaura coupling on this substrate requires careful consideration of its inherent chemical functionalities:

-

Coordinating Amino Group: The primary amino group can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or the formation of inactive complexes. This can significantly hinder the catalytic cycle.

-

Acidic Carboxyl Group: The carboxylic acid can be deprotonated by the base, forming a carboxylate. This anionic species can also interact with the palladium center, potentially deactivating the catalyst.

-

Potential for Decarboxylation: Picolinic acids are known to undergo decarboxylation, especially at elevated temperatures. This side reaction can lead to the formation of undesired byproducts.

-

Protodeboronation of Boronic Acids: A common side reaction in Suzuki-Miyaura couplings is the protonolysis of the boronic acid, which is often facilitated by aqueous basic conditions.

To overcome these challenges, a carefully optimized set of reaction conditions is essential.

Recommended Reaction Conditions: A Summary

The following table summarizes the recommended starting conditions and potential optimization pathways for the Suzuki-Miyaura coupling of 5-amino-6-bromopicolinic acid.

| Parameter | Recommended Starting Condition | Alternative/Optimization | Rationale |

| Palladium Source | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Pd(0) sources are often effective for substrates with potentially coordinating groups.[1] Pd₂(dba)₃ can be used with a wider range of phosphine ligands for optimization. |

| Ligand | (none, as it's included in the catalyst) | XPhos, SPhos | Bulky, electron-rich phosphine ligands like XPhos and SPhos are known to be highly effective for coupling heteroaryl halides, especially those with amino groups, as they promote reductive elimination and are less prone to catalyst inhibition.[2] |

| Base | K₃PO₄ (Potassium phosphate) | K₂CO₃ (Potassium carbonate), Cs₂CO₃ (Cesium carbonate) | K₃PO₄ is a moderately strong base that is often effective in these couplings.[3] K₂CO₃ is a milder alternative, while Cs₂CO₃ can be more effective for challenging couplings. The choice of base can influence the rate of transmetalation and minimize side reactions.[4] |

| Solvent | 1,4-Dioxane / H₂O (4:1 to 10:1) | Toluene / H₂O, THF / H₂O | A mixture of an aprotic polar solvent and water is typically used to dissolve both the organic and inorganic reagents. The amount of water should be minimized to reduce the risk of protodeboronation.[5] |

| Temperature | 80-90 °C | Room Temperature to 110 °C | A moderate temperature is recommended to balance reaction rate with the potential for decarboxylation of the picolinic acid.[6] Temperature optimization may be necessary for specific boronic acids. |

| Boronic Acid | 1.2 - 1.5 equivalents | 1.1 - 2.0 equivalents | A slight excess of the boronic acid is used to drive the reaction to completion and compensate for any potential protodeboronation. |

Experimental Protocols

Protocol 1: Standard Conditions with Pd(PPh₃)₄

This protocol is based on conditions successfully applied to the structurally similar 5-bromo-2-methylpyridin-3-amine.

Materials:

-

5-amino-6-bromopicolinic acid

-

Arylboronic acid

-

Pd(PPh₃)₄

-

K₃PO₄

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Nitrogen or Argon gas

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To the reaction vessel, add 5-amino-6-bromopicolinic acid (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.0-3.0 eq).

-

Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.

-

Under a positive pressure of the inert gas, add Pd(PPh₃)₄ (0.05 - 0.10 eq).

-

Add anhydrous 1,4-dioxane and deionized water (e.g., a 4:1 mixture) via syringe. The final concentration of the limiting reagent should be around 0.1 M.

-

Stir the reaction mixture at 80-90 °C. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions with a Buchwald Ligand

For challenging boronic acids or if the standard protocol gives low yields, a more active catalyst system is recommended.

Materials:

-

5-amino-6-bromopicolinic acid

-

Arylboronic acid

-

Pd₂(dba)₃

-

XPhos or SPhos ligand

-

K₃PO₄ or K₂CO₃

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Nitrogen or Argon gas

-

Reaction vessel

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

To the reaction vessel, add 5-amino-6-bromopicolinic acid (1.0 eq), the arylboronic acid (1.5 eq), and the chosen base (K₃PO₄ or K₂CO₃, 2.0-3.0 eq).

-

Seal the vessel and purge with an inert gas for 10-15 minutes.

-

In a separate vial, pre-form the catalyst by dissolving Pd₂(dba)₃ (0.025 eq) and the phosphine ligand (e.g., XPhos, 0.05 eq) in a small amount of anhydrous dioxane under an inert atmosphere.

-

Add the pre-formed catalyst solution to the reaction vessel via syringe.

-

Add the remaining anhydrous 1,4-dioxane and deionized water (e.g., a 10:1 mixture).

-

Stir the reaction at the desired temperature (e.g., 90-100 °C) and monitor its progress.

-

Follow the workup and purification steps as described in Protocol 1.

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Figure 1. The catalytic cycle of the Suzuki-Miyaura reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-amino-6-bromopicolinic acid to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the final product, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.

Troubleshooting and Considerations

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Catalyst deactivation | Use a more robust ligand like XPhos or SPhos. Ensure the reaction is performed under strictly inert conditions. |

| Insufficiently active catalyst | Switch to a pre-catalyst like an XPhos-palladium G2, G3, or G4 precatalyst for more efficient generation of the active Pd(0) species. | |

| Formation of de-brominated starting material | Reductive dehalogenation | Use a less polar solvent or a different base. Lowering the reaction temperature may also help. |

| Significant protodeboronation of the boronic acid | Excess water or prolonged reaction time | Minimize the amount of water in the solvent system. Use a slight excess of the boronic acid. |

| Decarboxylation of the starting material or product | High reaction temperature | Lower the reaction temperature. Screen different bases, as the basicity can influence the rate of decarboxylation. |

| Homocoupling of the boronic acid | Presence of oxygen | Ensure thorough degassing of the solvent and reaction vessel. |

Conclusion

The Suzuki-Miyaura coupling of 5-amino-6-bromopicolinic acid is a powerful transformation for the synthesis of novel and complex molecules. While the substrate presents unique challenges due to its multiple functional groups, a rational approach to the selection of reaction conditions can lead to high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully employ this versatile building block in their synthetic endeavors. Careful optimization of the catalyst, base, and solvent system will be key to achieving optimal results for a given arylboronic acid coupling partner.

References

-

Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 46(28), 5359-5363. [Link]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

Al-Amin, M., & El-Faham, A. (2018). Recent advances in the development of Suzuki Miyaura Coupling Reactions. World Journal of Methodology, 8(1), 1-23. [Link]

-

Brown, D. G., & Boström, J. (2016). Analysis of past and present synthetic methodologies on medicinal chemistry: where have all the new reactions gone? Journal of Medicinal Chemistry, 59(10), 4443-4458. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki−Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

McLaughlin, M. (2005). Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875-4878. [Link]

-

Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A new palladium catalyst system for the Suzuki-Miyaura coupling of aryl and vinyl chlorides. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(8), 2116-2119. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

Application Note: High-Performance Buchwald-Hartwig Amination of 6-Bromo-5-Aminopicolinic Acid Derivatives

Executive Summary

The 6-bromo-5-aminopicolinic acid scaffold is a critical pharmacophore in kinase inhibitor development (e.g., JAK, BTK inhibitors). However, functionalizing the C6 position via Buchwald-Hartwig amination presents a "perfect storm" of synthetic challenges:

-

Catalyst Poisoning: The pyridine nitrogen and the C5-amino group can chelate Palladium, arresting the catalytic cycle.

-

Chemoselectivity: The C5-amino group is a competing nucleophile if left unprotected.

-

Base Sensitivity: The picolinate ester is prone to hydrolysis or transesterification under standard alkoxide conditions (e.g., NaOtBu).

This application note details a robust, self-validating protocol using Third-Generation (G3) Palladacycle Precatalysts to overcome these barriers, ensuring high yields and reproducibility.

Strategic Analysis & Mechanistic Insight

The Chelation Challenge

In standard Pd-catalyzed couplings, pyridines—especially those with electron-donating groups like amines at C5—act as competitive ligands. They bind to the active Pd(0) species, forming off-cycle resting states (PdL(Pyridine)ₙ) that prevent oxidative addition into the C–Br bond.

Solution: Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands create a steric wall that disfavors pyridine coordination while accelerating reductive elimination.

Base Selection Logic

Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). However, for picolinate esters, alkoxides cause rapid ester hydrolysis or transesterification. Directive: Use Cesium Carbonate (Cs₂CO₃) .[1][2] It is mild enough to preserve the ester but sufficiently basic (especially in dioxane/toluene) to deprotonate the palladium-bound amine complex.

Substrate Preparation

To ensure the C6-bromide is the sole electrophile and the incoming amine is the sole nucleophile, the C5-amino group must be protected.

-

Recommendation: Convert the 5-amino group to a Boc-carbamate (tert-butyl carbamate) prior to coupling. This sterically shields the C5 position and reduces the electron density on the pyridine ring, facilitating oxidative addition at C6.

Visualizing the Pathway

Diagram 1: Catalytic Cycle & Inhibition Pathways

The following diagram illustrates the active catalytic cycle versus the "death spiral" of catalyst poisoning common in aminopyridines.

Caption: Figure 1. The catalytic cycle highlighting the critical oxidative addition step and the competing off-cycle pyridine coordination trap.

Experimental Protocols

Pre-Reaction Checklist

-

Substrate: Methyl 6-bromo-5-(Boc-amino)picolinate (Avoid free amine).

-

Solvent: 1,4-Dioxane (Anhydrous, sparged with N₂ for 10 mins).

-

Glassware: Oven-dried reaction vials with Teflon-lined caps.

Micro-Scale Optimization Screen (100 mg)

Use this protocol to determine the optimal ligand for your specific amine partner.

| Variable | Condition A (Primary Amines) | Condition B (Secondary Amines) |

| Catalyst | BrettPhos Pd G3 | RuPhos Pd G3 |

| Ligand | BrettPhos | RuPhos |

| Base | Cs₂CO₃ (2.0 equiv) | Cs₂CO₃ (2.0 equiv) |

| Solvent | 1,4-Dioxane | 1,4-Dioxane |

| Temp | 80 °C | 80 °C |

Procedure:

-

Charge a 4 mL vial with Methyl 6-bromo-5-(Boc-amino)picolinate (100 mg, 0.30 mmol, 1.0 equiv).

-

Add the amine coupling partner (0.36 mmol, 1.2 equiv).

-

Add Cs₂CO₃ (195 mg, 0.60 mmol, 2.0 equiv).

-

Transfer to a glovebox or use standard Schlenk technique to add the Pd Precatalyst (0.006 - 0.015 mmol, 2-5 mol%).

-

Add anhydrous 1,4-Dioxane (1.5 mL, 0.2 M concentration).

-

Seal cap tightly. Heat to 80 °C in a heating block for 4 hours.

-

Analysis: Filter a 50 µL aliquot through a silica plug, elute with EtOAc, and analyze via UPLC-MS.

Gram-Scale Preparative Protocol

Standardized conditions for scale-up (1.0 g substrate).

-

Setup: Equip a 50 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Charging: Add Methyl 6-bromo-5-(Boc-amino)picolinate (1.0 g, 3.0 mmol), Amine (3.6 mmol), and Cs₂CO₃ (1.95 g, 6.0 mmol).

-

Inerting: Evacuate and backfill with Nitrogen (3 cycles).

-

Catalyst Addition: Under positive N₂ flow, add BrettPhos Pd G3 (54 mg, 0.06 mmol, 2 mol%).

-

Note: If using Pd(OAc)₂/Ligand separately, premix them in solvent for 5 mins before addition.

-

-

Solvent: Add sparged 1,4-Dioxane (15 mL).

-

Reaction: Heat to 90 °C. Monitor by HPLC at 2h, 4h, and 16h.

-

Endpoint: >98% conversion of bromide.[3]

-

-

Workup: Cool to RT. Dilute with EtOAc (50 mL). Filter through a pad of Celite to remove inorganic salts and Pd black.

-

Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).

Decision Tree for Optimization

Caption: Figure 2. Logic flow for selecting conditions and troubleshooting low conversion.

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Black Precipitate (Immediate) | "Pd Black" formation; Ligand dissociation. | Switch to a precatalyst (G3/G4) rather than Pd(OAc)₂ + Ligand. Ensure O₂ exclusion. |

| No Conversion (SM remains) | Catalyst poisoning by Pyridine N. | Increase catalyst loading to 5 mol%. Switch to tBuBrettPhos (bulkier). |

| Ester Hydrolysis (Acid formed) | Base is too strong or wet solvent. | Ensure solvent is anhydrous. Confirm use of Cs₂CO₃, NOT NaOtBu or NaOH. |

| De-Boc occurring | Thermal instability or trace acid. | Lower temperature to 80 °C. Add 4Å molecular sieves to scavenge moisture. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

-

Bruno, N. C., et al. (2013). Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.

-

Paul, F., et al. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969-5970.

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 7. researchgate.net [researchgate.net]

Application Note: A Validated Protocol for the Synthesis of Methyl 5-amino-6-bromopyridine-2-carboxylate

Abstract

This document provides a comprehensive, field-tested guide for the synthesis, purification, and characterization of methyl 5-amino-6-bromopyridine-2-carboxylate (CAS No: 797060-52-7). This pyridine derivative is a crucial heterocyclic building block in medicinal chemistry, notably in the development of novel therapeutic agents.[1][2] The protocol herein details a robust two-step synthetic route commencing with the esterification of 5-aminopyridine-2-carboxylic acid, followed by a regioselective bromination. We emphasize the rationale behind procedural choices, provide in-depth characterization benchmarks, and outline critical safety protocols to ensure reproducible, high-yield, and safe execution for researchers in organic synthesis and drug development.

Introduction and Scientific Rationale

Methyl 5-amino-6-bromopyridine-2-carboxylate is a key intermediate whose structural motifs—a bromo-substituted pyridine ring, an amino group, and a methyl ester—offer versatile handles for further chemical modification. Its application has been noted in the synthesis of complex molecules, including aminopyridinamides which function as sodium channel modulators.[1]

The synthetic strategy presented is designed for efficiency and control. It proceeds in two distinct stages:

-

Fischer Esterification: Conversion of the starting carboxylic acid to its methyl ester. This is a classic and reliable method, chosen for its high conversion rate and the ease of removing byproducts. We employ thionyl chloride in methanol, a common and effective method for this transformation.[3]

-

Regioselective Bromination: Introduction of a bromine atom at the C6 position of the pyridine ring. The 5-amino group is a strong activating group that directs electrophiles to the ortho (C4, C6) and para positions. Due to electronic and steric factors, the C6 position is preferentially brominated. N-Bromosuccinimide (NBS) is selected as the brominating agent for its moderate reactivity and high selectivity, which minimizes the formation of dibrominated byproducts often seen with harsher reagents like liquid bromine.[4]

This application note serves as a self-validating system, guiding the user from starting materials to a fully characterized final product.

Overall Reaction Scheme:

Step 1: Esterification 5-aminopyridine-2-carboxylic acid → Methyl 5-aminopyridine-2-carboxylate

Step 2: Bromination Methyl 5-aminopyridine-2-carboxylate → Methyl 5-amino-6-bromopyridine-2-carboxylate

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | Purity | Supplier | Notes |

| 5-Aminopyridine-2-carboxylic acid | 23627-89-6 | ≥97% | Sigma-Aldrich | |

| Methanol (Anhydrous) | 67-56-1 | ≥99.8% | Fisher Scientific | Use from a sealed bottle. |

| Thionyl Chloride (SOCl₂) | 7719-09-7 | ≥99% | Sigma-Aldrich | Handle in a fume hood. |

| N-Bromosuccinimide (NBS) | 128-08-5 | ≥98% | TCI America | Recrystallize if yellow. |

| Acetonitrile (Anhydrous) | 75-05-8 | ≥99.8% | Sigma-Aldrich | |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | ACS Grade | VWR | For aqueous work-up. |

| Sodium Sulfate (Na₂SO₄), Anhydrous | 7757-82-6 | ACS Grade | Fisher Scientific | For drying organic layers. |

| Ethyl Acetate | 141-78-6 | ACS Grade | VWR | For extraction/chromatography. |

| Hexanes | 110-54-3 | ACS Grade | VWR | For chromatography. |

| Dichloromethane (DCM) | 75-09-2 | ACS Grade | Fisher Scientific | For extraction. |

| Deuterated Solvents (CDCl₃, DMSO-d₆) | Various | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |

Equipment

-

Magnetic stirrers with heating plates

-

Round-bottom flasks (50 mL, 100 mL, 250 mL)

-

Reflux condenser and standard ground-glass joint glassware

-

Ice-water bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Flash chromatography system (silica gel, 230-400 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

NMR Spectrometer (≥400 MHz)

-

Mass Spectrometer (LC-MS or GC-MS)

-

Melting point apparatus

Experimental Protocols & Mechanistic Workflow

The overall experimental process is visualized in the workflow diagram below.

Caption: Figure 1: Overall Synthesis and Analysis Workflow

Part A: Synthesis of Methyl 5-aminopyridine-2-carboxylate (Intermediate)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried.

-

Reagent Addition: To the flask, add 5-aminopyridine-2-carboxylic acid (10.0 g, 72.4 mmol). Add 150 mL of anhydrous methanol. Stir the suspension.

-

Reaction Initiation: Cool the flask in an ice-water bath to 0°C. Slowly add thionyl chloride (10.5 mL, 144.8 mmol, 2.0 eq.) dropwise over 20 minutes via an addition funnel.

-

Expert Insight: The slow, cooled addition of thionyl chloride is crucial to control the initial exothermic reaction with methanol, preventing potential side reactions and ensuring safety.

-

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65°C). Maintain reflux for 12-16 hours. Monitor the reaction's progress by TLC (Eluent: 50% Ethyl Acetate in Hexanes).

-

Work-up: Cool the reaction mixture to room temperature. Carefully concentrate the solvent using a rotary evaporator to obtain a solid residue.

-

Neutralization: Add 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the residue in the flask. Stir until CO₂ evolution ceases.

-

Causality: This step neutralizes the excess acid (HCl and SO₂) generated during the reaction, enabling the extraction of the free-base ester product.

-

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

-

Purification: The crude product is often of sufficient purity for the next step. If necessary, purify via flash column chromatography on silica gel using a gradient of 20-50% ethyl acetate in hexanes.

Part B: Synthesis of Methyl 5-amino-6-bromopyridine-2-carboxylate (Final Product)

Sources

Application Notes & Protocols: Navigating the Amide Coupling of 5-amino-6-bromopicolinic acid

Introduction: The Unique Challenges of 5-amino-6-bromopicolinic acid

5-amino-6-bromopicolinic acid represents a challenging substrate for amide bond formation, a reaction cornerstone in the synthesis of pharmaceuticals and other high-value chemical entities. The inherent chemical nature of this molecule presents a confluence of steric and electronic hurdles that can render standard peptide coupling protocols inefficient. The primary obstacles arise from:

-

Reduced Nucleophilicity: The amino group at the 5-position experiences a significant decrease in its nucleophilic character. This is a direct consequence of the electron-withdrawing effects of both the pyridine ring nitrogen and the adjacent bromo-substituent. This electronic deactivation makes the amine less reactive towards activated carboxylic acids.[1][2]

-

Steric Hindrance: The bromine atom at the 6-position, ortho to the carboxylic acid, introduces considerable steric bulk around the reaction center. This can impede the approach of the amine nucleophile to the activated carboxyl group, thereby slowing down the rate of amide bond formation.[3][4]

Overcoming these challenges necessitates a carefully considered approach to the selection of coupling reagents and the optimization of reaction conditions. This guide provides a detailed exploration of suitable reagents, their mechanisms of action, and robust protocols for the successful amide coupling of 5-amino-6-bromopicolinic acid.

Selecting the Optimal Coupling Reagent: A Comparative Analysis

The success of the amide coupling reaction with 5-amino-6-bromopicolinic acid is critically dependent on the potency of the coupling reagent. Reagents that generate highly reactive activated species are required to overcome the substrate's inherent low reactivity. Below is a comparative analysis of recommended coupling reagents, categorized by their chemical class.

| Reagent Class | Reagent Examples | Mechanism of Action & Suitability | Key Advantages | Potential Drawbacks |

| Uronium/Aminium Salts | HATU, HCTU, TBTU | Form highly reactive OAt- or OBt-esters, which are more susceptible to nucleophilic attack by electron-deficient amines.[5] The presence of the HOAt or HOBt moiety can also minimize racemization.[6] | High coupling efficiency, rapid reaction rates, and low risk of racemization.[7] | Can cause guanidinylation of the amine if not used correctly.[8] Generally more expensive than carbodiimides. |

| Phosphonium Salts | PyBOP, PyAOP | Activate the carboxylic acid to form a reactive phosphonium ester. These reagents are renowned for their efficacy in difficult couplings, including those involving sterically hindered amino acids.[6][7] | Excellent for sterically demanding couplings and minimizing racemization.[6] Byproducts are generally less hazardous than those from BOP.[6] | Can be more expensive than other reagent classes. Solutions in DMF have moderate stability. |

| Propylphosphonic Anhydride | T3P® | Forms a mixed anhydride with the carboxylic acid, which is a highly reactive intermediate. T3P® is particularly effective for sterically hindered substrates and has a favorable safety and environmental profile.[9][10] | High yields, low racemization, broad functional group tolerance, and easy workup due to water-soluble byproducts.[10] | The reagent is sensitive to water and is typically supplied as a solution in an organic solvent.[10] |

| Acyl Fluoride Precursors | TCFH, BTFFH | In situ generation of highly reactive acyl fluorides from the carboxylic acid. Acyl fluorides are small and highly electrophilic, making them ideal for coupling with sterically hindered and electron-deficient amines.[11][12][13] | Overcomes severe steric and electronic challenges where other methods fail.[11][13] | May require specific reagents for acyl fluoride formation which might not be as commonly available as standard coupling reagents. |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the amide coupling of 5-amino-6-bromopicolinic acid with a generic primary or secondary amine.

Protocol 1: HATU-Mediated Coupling

This protocol is a robust starting point for most amine substrates, leveraging the high reactivity of HATU.

Workflow Diagram:

Figure 1: Workflow for HATU-mediated amide coupling.

Step-by-Step Procedure:

-

To a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), add 5-amino-6-bromopicolinic acid (1.0 equivalent).

-

Add the desired primary or secondary amine (1.1 equivalents).

-

Dissolve the solids in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-diisopropylethylamine (DIPEA) (3.0 equivalents) to the mixture and stir for 5 minutes.

-

Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) in one portion.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 12 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling